A Comprehensive Spectroscopic Guide to 4-Methoxy-2(1H)-pyridinone for Researchers and Drug Development Professionals
A Comprehensive Spectroscopic Guide to 4-Methoxy-2(1H)-pyridinone for Researchers and Drug Development Professionals
Introduction: Unveiling the Molecular Signature of a Versatile Heterocycle
4-Methoxy-2(1H)-pyridinone, a substituted pyridinone derivative, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable building block for the synthesis of a diverse range of biologically active compounds.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This in-depth technical guide provides a comprehensive overview of the core spectroscopic data of 4-Methoxy-2(1H)-pyridinone, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
Before delving into the spectroscopic data, a foundational understanding of the molecule's basic properties is essential.
| Property | Value | Source |
| Chemical Name | 4-Methoxy-2(1H)-pyridinone | [2][3] |
| Synonyms | 4-Methoxy-2-pyridone, 4-Methoxypyridin-2-ol | [4] |
| CAS Number | 52545-13-8 | [2] |
| Molecular Formula | C₆H₇NO₂ | [2][3] |
| Molecular Weight | 125.13 g/mol | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Methoxy-2(1H)-pyridinone, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Landscape
The ¹H NMR spectrum of 4-Methoxy-2(1H)-pyridinone is expected to exhibit distinct signals corresponding to the methoxy protons and the three protons on the pyridinone ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group, as well as the aromatic nature of the ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | d | 1H | H-6 |
| ~6.1-6.3 | dd | 1H | H-5 |
| ~5.9-6.1 | d | 1H | H-3 |
| ~3.8 | s | 3H | -OCH₃ |
| ~11-12 | br s | 1H | N-H |
Note: The chemical shifts presented are predicted values based on the analysis of similar pyridinone structures and general NMR principles. Actual experimental values may vary depending on the solvent and other acquisition parameters.
Causality in ¹H NMR Interpretation:
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The Downfield Shift of H-6: The proton at the 6-position is adjacent to the electronegative nitrogen atom and is part of a conjugated system, leading to a downfield chemical shift.
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The Methoxy Singlet: The three equivalent protons of the methoxy group are not coupled to any other protons, resulting in a characteristic singlet. Its chemical shift around 3.8 ppm is typical for methoxy groups attached to an aromatic ring.[5]
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The Broad N-H Signal: The proton attached to the nitrogen atom is exchangeable and often appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol ensures the reproducibility and accuracy of the acquired data.
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Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2(1H)-pyridinone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
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Data Acquisition:
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Acquire the spectrum at a constant temperature, usually 298 K.
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 (C=O) |
| ~160 | C-4 |
| ~140 | C-6 |
| ~105 | C-5 |
| ~95 | C-3 |
| ~56 | -OCH₃ |
Note: These are predicted chemical shifts. Experimental values can differ based on experimental conditions.
Causality in ¹³C NMR Interpretation:
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The Carbonyl Carbon (C-2): The carbon of the carbonyl group is significantly deshielded due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift in the downfield region (~165 ppm).
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The Methoxy-Substituted Carbon (C-4): The C-4 carbon, directly attached to the electron-donating methoxy group, also experiences a downfield shift.
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The Methoxy Carbon: The carbon of the methoxy group itself typically resonates around 56 ppm.[5]
Experimental Protocol for ¹³C NMR Spectroscopy
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Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.
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Instrumentation: A high-resolution NMR spectrometer with a broadband probe is required.
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Data Acquisition:
-
Proton-decoupled mode is typically used to simplify the spectrum to single lines for each carbon.
-
A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.
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Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | N-H Stretch |
| 2950-2850 | Medium | C-H Stretch (aliphatic) |
| ~1650 | Strong | C=O Stretch (amide) |
| ~1600, ~1550 | Medium-Strong | C=C Stretch (ring) |
| ~1250 | Strong | C-O Stretch (aryl ether) |
| ~1150 | Medium | C-N Stretch |
Note: These are predicted absorption ranges. The exact peak positions can be influenced by the molecular environment and physical state of the sample.
Causality in IR Interpretation:
-
The Carbonyl Stretch: The strong absorption around 1650 cm⁻¹ is a hallmark of the carbonyl group in the pyridinone ring. Its position is influenced by conjugation and hydrogen bonding.
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N-H Stretching: The presence of an N-H bond is indicated by a peak in the 3100-3000 cm⁻¹ region. This peak can be broad, especially in the solid state, due to hydrogen bonding.
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C-O Stretching: The strong band around 1250 cm⁻¹ is characteristic of the aryl ether linkage of the methoxy group.
Experimental Protocol for FT-IR Spectroscopy
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Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum is recorded first.
-
The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 125 | Molecular Ion (M⁺) |
| 126 | [M+H]⁺ (in ESI or CI) |
| 110 | [M - CH₃]⁺ |
| 97 | [M - CO]⁺ |
| 82 | [M - CO - CH₃]⁺ |
Note: The fragmentation pattern is a prediction and can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Causality in Mass Spectrometry Interpretation:
-
The Molecular Ion Peak: The peak at m/z 125 corresponds to the intact molecule that has lost one electron. This confirms the molecular weight of 4-Methoxy-2(1H)-pyridinone.
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[M+H]⁺ Peak: In softer ionization techniques like ESI, the protonated molecule at m/z 126 is often the base peak.[4]
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Fragmentation: The fragmentation pattern provides clues to the molecular structure. Common fragmentation pathways for this molecule could include the loss of a methyl radical (-CH₃) from the methoxy group or the loss of a neutral carbon monoxide (CO) molecule from the pyridinone ring.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: The sample can be introduced directly via a solids probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Common ionization methods include Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) or Chemical Ionization (CI) for determining the molecular weight with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated.
Integrated Spectroscopic Analysis Workflow
A logical and systematic approach is crucial for the efficient and accurate characterization of a molecule like 4-Methoxy-2(1H)-pyridinone.
Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of 4-Methoxy-2(1H)-pyridinone.
Conclusion: A Foundational Dataset for Future Innovation
This technical guide provides a comprehensive, albeit predictive, spectroscopic dataset for 4-Methoxy-2(1H)-pyridinone. By understanding the principles behind the acquisition and interpretation of NMR, IR, and MS data, researchers can confidently identify and utilize this versatile building block in their synthetic endeavors. The provided protocols and interpretation rationale serve as a self-validating system, ensuring the integrity of future experimental work. As a key intermediate in the development of novel therapeutics and functional materials, a solid understanding of the spectroscopic signature of 4-Methoxy-2(1H)-pyridinone is an invaluable asset for any scientist in the field.
References
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CP Lab Safety. 4-Methoxy-2(1h)-pyridinone, min 96%, 1 gram. [Link]
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SciTePress. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. [Link]
-
ChemBK. 4-METHOXY-2(1H)-PYRIDINONE. [Link]
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Watson International. 4-Methoxy-2(1H)-pyridinone CAS 52545-13-8. [Link]
-
ACD/Labs. Methoxy groups just stick out. [Link]
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ResearchGate. FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. [Link]
